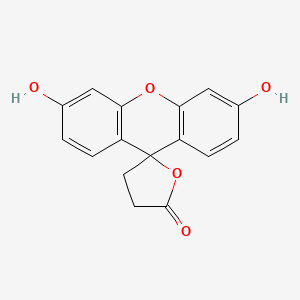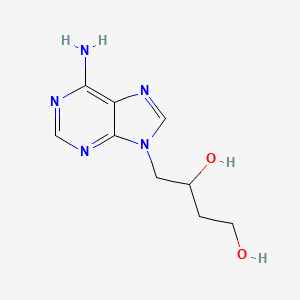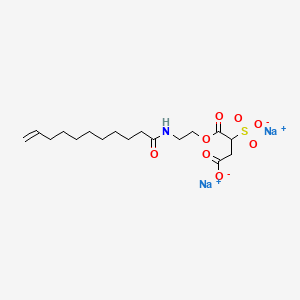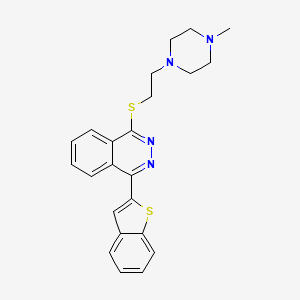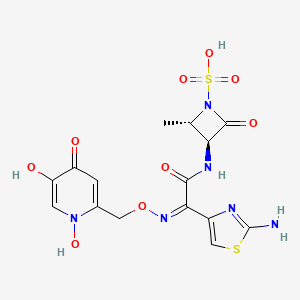
6U5Kwa8tpl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate , identified by the Unique Ingredient Identifier (UNII) 6U5KWA8TPL , is a complex organic molecule with a molecular formula of C20H28N6O4 . This compound is notable for its unique structure, which includes a tetrazole ring, a piperidine ring, and an anilino group.
Vorbereitungsmethoden
The synthesis of Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring is typically synthesized through a cycloaddition reaction involving an azide and a nitrile compound under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be formed via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Coupling Reactions: The final steps involve coupling the tetrazole and piperidine rings with the anilino group through amide bond formation.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include potassium permanganate , chromium trioxide , hydrogen gas , and palladium catalysts . Major products formed include carboxylic acids , alcohols , and substituted tetrazoles .
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzyme active sites , inhibiting their activity. The piperidine ring can interact with receptors in the body, modulating their function. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate can be compared with other compounds containing tetrazole and piperidine rings:
Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.
Valsartan: Another angiotensin II receptor antagonist with similar uses.
Piperidine derivatives: Various piperidine derivatives are used in pharmaceuticals for their biological activities.
The uniqueness of Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .
Eigenschaften
CAS-Nummer |
69049-37-2 |
|---|---|
Molekularformel |
C20H28N6O4 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
methyl 1-[2-(4-methyl-5-oxotetrazol-1-yl)ethyl]-4-(N-propanoylanilino)piperidine-4-carboxylate |
InChI |
InChI=1S/C20H28N6O4/c1-4-17(27)26(16-8-6-5-7-9-16)20(18(28)30-3)10-12-24(13-11-20)14-15-25-19(29)23(2)21-22-25/h5-9H,4,10-15H2,1-3H3 |
InChI-Schlüssel |
PQWCIBGVZZNCPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


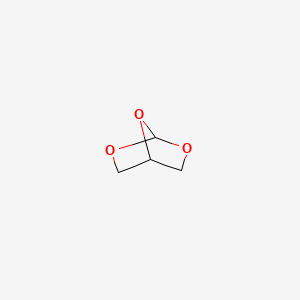
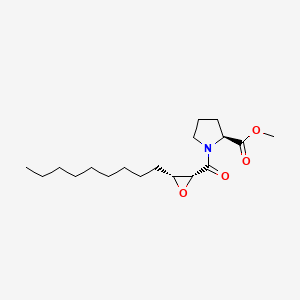
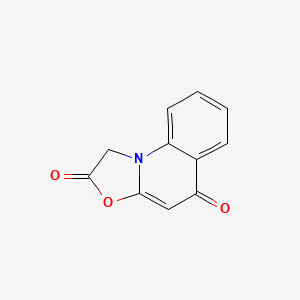


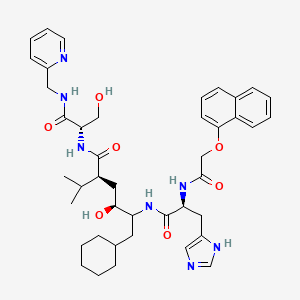
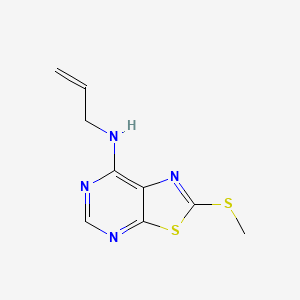

![3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid](/img/structure/B12789024.png)
